molecular formula C16H17N5O2S B2613238 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone CAS No. 692737-10-3

6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone

Cat. No. B2613238
M. Wt: 343.41
InChI Key: WJSQSRISHYNYBE-UHFFFAOYSA-N
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Description

“6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the literature.

Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazole derivatives, such as 1,2,4-triazoles, are known for their diverse biological activities, which include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and pharmacological evaluation of triazole derivatives have been a subject of interest due to their structural variations and potential therapeutic applications (Ferreira et al., 2013). Their ability to act as inhibitors of various enzymes, including phosphodiesterases and cyclooxygenases, highlights their significance in drug development and therapeutic interventions.

Pyridazinone Compounds in Scientific Research

Pyridazinone compounds, such as ABT-963, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, offering a promising approach for the treatment of pain and inflammation associated with conditions like arthritis. These compounds exhibit high oral anti-inflammatory potency, improved gastric safety, and significant effects in reducing prostaglandin production and edema in animal models (Asif, 2016).

properties

IUPAC Name

6-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-20-13(17-18-16(20)24-2)11-23-14-9-10-15(22)21(19-14)12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSQSRISHYNYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone

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